ROR|A antagonist 1
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Overview
Description
ROR|A antagonist 1 is a potent compound that acts as an antagonist to the retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has shown significant potential in scientific research, particularly in the fields of oncology and immunology, due to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and immune responses .
Preparation Methods
The synthesis of ROR|A antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as condensation and reduction, to form the final product.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .
Chemical Reactions Analysis
ROR|A antagonist 1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ROR|A antagonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ROR|A antagonist 1 involves binding to the RORγ receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that RORγ regulates, such as the differentiation of T helper 17 cells and the production of interleukin 17. By blocking these pathways, this compound can reduce inflammation and inhibit cancer cell growth .
Comparison with Similar Compounds
ROR|A antagonist 1 is unique compared to other similar compounds due to its high potency and specificity for the RORγ receptor. Similar compounds include:
SR2211: Another RORγ antagonist with similar biological activities but different chemical structure.
SR1001: A dual RORα and RORγ antagonist with broader applications in immunology and oncology.
These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific biological effects, making this compound a valuable tool in targeted research and therapeutic development .
Properties
Molecular Formula |
C35H60N2O2 |
---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-N-[3-(dimethylamino)propyl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxamide |
InChI |
InChI=1S/C35H60N2O2/c1-23(2)24-13-18-35(30(39)36-21-10-22-37(8)9)20-19-33(6)25(29(24)35)11-12-27-32(5)16-15-28(38)31(3,4)26(32)14-17-34(27,33)7/h24-29,38H,1,10-22H2,2-9H3,(H,36,39)/t24-,25+,26-,27+,28-,29+,32-,33+,34+,35-/m0/s1 |
InChI Key |
KTOJUDQDAQVQGL-KNGBOHGISA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCN(C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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